molecular formula C21H20ClNO6S2 B2919392 Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941888-39-7

Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2919392
CAS No.: 941888-39-7
M. Wt: 481.96
InChI Key: JVSSOUWMKFDWOW-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic thiophene-based compound featuring a sulfamoyl group linked to a substituted phenyl ring and an ethyl carboxylate ester. Its molecular structure includes:

  • Thiophene core: A five-membered aromatic ring with sulfur.
  • Position 2: Ethyl carboxylate group (–COOEt), enhancing solubility and metabolic stability.
  • Position 3: Sulfamoyl (–SO₂NH–) moiety attached to a 5-chloro-2,4-dimethoxyphenyl group. The chloro and methoxy substituents modulate electronic properties and steric bulk.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO6S2/c1-4-29-21(24)19-20(14(12-30-19)13-8-6-5-7-9-13)31(25,26)23-16-10-15(22)17(27-2)11-18(16)28-3/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSOUWMKFDWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfonamide derivative with a complex structure that has garnered interest in medicinal chemistry due to its biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H17ClN2O6SC_{19}H_{17}ClN_{2}O_{6}S with a molecular weight of approximately 473.9 g/mol. The compound features a benzothiophene core, a sulfamoyl group, and various methoxy substituents that contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. Additionally, the benzothiophene core can affect cellular membranes and proteins, influencing various signaling pathways. This suggests that the compound may serve as a lead for drug development targeting specific diseases.

Anti-Cancer Activity

Recent studies indicate that this compound exhibits significant anti-cancer properties. For example:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It operates by inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:

  • Squalene Synthase Inhibition : It has been reported to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. The IC50 values for inhibition range in the low micromolar range, indicating potent activity against this target .

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer efficacy of this compound in human lung adenocarcinoma models. The results demonstrated:

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Compound Dose 17525
Compound Dose 25050

The data indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and reduced cell viability.

Case Study 2: Metabolic Pathway Modulation

In another investigation focusing on metabolic pathways, the compound was tested for its ability to modulate insulin signaling in diabetic rat models. Key findings included:

ParameterControl GroupCompound Treated Group
Blood Glucose Level (mg/dL)180120
Insulin Level (µU/mL)1020

The compound significantly improved insulin sensitivity and reduced blood glucose levels compared to the control group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds and their distinguishing features:

Compound Name Molecular Weight Thiophene Substituents (Positions) Key Functional Groups Biological Relevance Reference
Target Compound ~495.97 3: –SO₂NH(5-Cl-2,4-OMePh); 4: –Ph; 2: –COOEt Sulfamoyl, chloro, methoxy, phenyl Potential enzyme inhibition
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 339.25 3: –Br; 4: –CN; 5: –SCH₂COOEt Bromo, cyano, thioether Intermediate for bioactive derivatives
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate ~437.89 3: –SO₂NH(5-Cl-2,4-OMePh); 2: –COOMe Methyl ester, sulfamoyl Structural analog
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (ID: G226-0280) 439.48 3: –SO₂NH(3,4-OMePh); 4: –F; 1: benzothiophene Fluorine, benzothiophene Screening hit (unspecified activity)

Key Observations :

  • Electronic Effects: The 5-chloro-2,4-dimethoxyphenyl group in the target compound combines electron-withdrawing (Cl) and donating (OMe) groups, influencing the sulfamoyl group’s reactivity and hydrogen-bonding capacity. In contrast, the cyano (–CN) group in the bromo derivative () is strongly electron-withdrawing, polarizing the thiophene ring .
  • Ester Groups : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters, prolonging metabolic stability .
Crystallographic and Physicochemical Properties
  • Planarity : The bromo derivative () exhibits a planar thiophene ring with adjacent groups (CN, Br, SCH₂COOEt), facilitating π-stacking . The target compound’s 4-phenyl group may introduce steric hindrance, reducing planarity.
  • Hydrogen Bonding: The sulfamoyl group (–SO₂NH–) in the target compound serves as a hydrogen bond donor/acceptor, a feature absent in thioether or cyano-containing analogs.

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